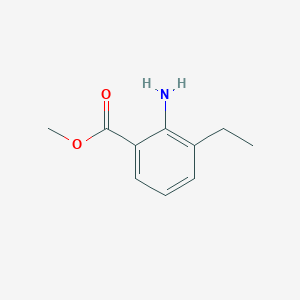

Methyl 2-amino-3-ethylbenzoate

CAS No.: 1179178-28-9

Cat. No.: VC3052548

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1179178-28-9 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl 2-amino-3-ethylbenzoate |

| Standard InChI | InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3 |

| Standard InChI Key | ORMUAHXMMQWFQP-UHFFFAOYSA-N |

| SMILES | CCC1=C(C(=CC=C1)C(=O)OC)N |

| Canonical SMILES | CCC1=C(C(=CC=C1)C(=O)OC)N |

Introduction

Structural Characteristics

Methyl 2-amino-3-ethylbenzoate belongs to the class of substituted benzoic acid esters, specifically featuring an amino group at position 2 and an ethyl group at position 3 of the benzene ring. The methyl ester group is attached to the carboxylic acid function, completing the structure. This particular arrangement of functional groups contributes to its chemical behavior and reactivity profile.

Molecular Identifiers

The compound is identified through several standard chemical notation systems that provide precise structural information:

-

Molecular Formula: C10H13NO2

-

SMILES Notation: CCC1=C(C(=CC=C1)C(=O)OC)N

-

InChI: InChI=1S/C10H13NO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3,11H2,1-2H3

Physical and Chemical Properties

Understanding the physical and chemical properties of methyl 2-amino-3-ethylbenzoate is crucial for predicting its behavior in various applications and synthesis procedures.

Analytical Data

The compound's analytical profile includes predicted collision cross-section (CCS) data, which is particularly valuable for mass spectrometric analysis and identification. Table 1 presents the comprehensive CCS data for different ion forms of methyl 2-amino-3-ethylbenzoate.

Table 1: Predicted Collision Cross Section Data for Methyl 2-amino-3-ethylbenzoate

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 180.10192 | 138.4 |

| [M+Na]⁺ | 202.08386 | 150.2 |

| [M+NH₄]⁺ | 197.12846 | 146.3 |

| [M+K]⁺ | 218.05780 | 144.6 |

| [M-H]⁻ | 178.08736 | 140.5 |

| [M+Na-2H]⁻ | 200.06931 | 144.3 |

| [M]⁺ | 179.09409 | 140.5 |

| [M]⁻ | 179.09519 | 140.5 |

These values provide essential information for analytical chemists working with ion mobility spectrometry and mass spectrometry techniques, enabling more accurate compound identification in complex mixtures.

Chemical Reactivity

The compound contains three key functional groups that define its chemical reactivity:

-

The primary amine (-NH2) at position 2 can participate in various nucleophilic reactions.

-

The methyl ester group is susceptible to hydrolysis, transesterification, and reduction.

-

The ethyl substituent at position 3 may influence the electronic distribution within the aromatic ring.

The ortho positioning of the amino group relative to the ester function may result in interesting intramolecular interactions, potentially affecting reaction pathways and rates.

Comparative Analysis with Related Compounds

The properties and behavior of methyl 2-amino-3-ethylbenzoate can be better understood by comparing it with structurally related compounds.

Structural Isomers and Analogs

While methyl 2-amino-3-ethylbenzoate has an ethyl group at position 3, there are related compounds with different substitution patterns, such as 2-amino-6-ethylbenzoic acid where the ethyl group is positioned at carbon 6. These positional variations can lead to differences in physical properties, reactivity, and biological activities.

Similarly, the chlorinated analog, 2-amino-3-chlorobenzoic methyl ester, differs from our target compound by having a chlorine atom instead of an ethyl group at position 3. The electronic and steric differences between chloro and ethyl substituents would result in distinct chemical behaviors.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume